2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-imidazol-1-yl-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)7-1-2-8(14-5-7)15-4-3-13-6-15/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHWGLUHEGUQRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.
Coupling with Pyridine: The final step involves coupling the imidazole ring with a pyridine derivative under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using optimized conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions can target the pyridine ring, leading to the formation of dihydropyridine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions include various substituted imidazole and pyridine derivatives, which can be further utilized in different applications.
Scientific Research Applications
Anticancer Activity
Research indicates that 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine exhibits promising anticancer properties. Its structural similarity to known kinase inhibitors allows it to interact effectively with cancer-related targets.
- Case Study : A study demonstrated that derivatives of this compound bind effectively to Bcr-Abl kinase, which is crucial in chronic myeloid leukemia treatment. The presence of the trifluoromethyl group enhances binding affinity, providing a potential pathway for developing new therapeutic agents against resistant strains of this cancer .
Antimicrobial Properties
The compound has shown significant antibacterial activity against resistant strains of bacteria. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
- Case Study : In vitro assays indicated that compounds similar to this compound exhibited substantial antimicrobial effects, particularly against Gram-positive bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is notable, with studies indicating its ability to inhibit cyclooxygenase-2 (COX-2) activity.
- Case Study : In vitro studies revealed that derivatives significantly reduced COX-2 activity, suggesting their utility in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increases lipophilicity and potency |
| Imidazole ring | Critical for biological interaction |
| Additional halogen groups | Enhances binding affinity in certain contexts |
The trifluoromethyl group significantly enhances the pharmacokinetic properties of the compound by improving its solubility and membrane permeability .
Potential Applications in Drug Development
Given its diverse biological activities, this compound is being explored for various therapeutic applications:
- Cancer Treatment : As a potential lead compound for developing new anticancer agents targeting specific kinases.
- Antibiotic Development : For creating novel antibiotics effective against multi-drug-resistant bacteria.
- Anti-inflammatory Drugs : Targeting COX enzymes for treating chronic inflammatory conditions.
Future Directions in Research
Ongoing research aims to further elucidate the mechanisms of action of this compound and optimize its chemical structure for enhanced efficacy and reduced toxicity. Advanced computational methods and molecular docking studies are being employed to predict interactions with biological targets more accurately .
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are crucial for biological processes.
Pathways Involved: The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Core
Chloro vs. Imidazole Substituents
- 2-Chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3):
- Molecular Weight: 197.57 g/mol.
- Boiling Point: 152°C; Melting Point: 28–31°C; Purity: >97% .
- Key Differences : Replacing the imidazole group with chlorine reduces hydrogen-bonding capacity and polarity. This derivative is widely used as a precursor in pesticide synthesis due to its reactivity in nucleophilic substitution reactions .
Alkoxy-Substituted Pyridines
- 2-(Cyclohexyloxy)-5-(1H-imidazol-1-yl)pyridine (CAS 502649-71-0) and 5-(1H-imidazol-1-yl)-2-[(4-methylpentyl)oxy]pyridine (CAS 502649-57-2):
Heterocycle Modifications
Thiazole vs. Imidazole Derivatives
- N-(4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)-pyridin-4-yl)thiazol-2-yl)-1H-imidazole (CAS 1357476-70-0):
Pharmacologically Active Derivatives
Benzoimidazole Hybrids
- {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine (Example 74, EP 1 926 722 B1):
Data Table: Comparative Properties of Selected Analogs
Biological Activity
2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both imidazole and trifluoromethyl groups suggests that this compound may interact with various biological targets, making it a candidate for drug development in several therapeutic areas.
Chemical Structure and Properties
The compound features a pyridine ring substituted with an imidazole moiety and a trifluoromethyl group. These structural elements contribute to its chemical reactivity and biological activity. Specifically, the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activity Overview
Research indicates that derivatives of imidazopyridine, including this compound, exhibit a variety of biological activities:
- Anticancer : Similar compounds have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma) .
- Antimicrobial : The imidazole component can enhance interactions with metal ions, which may be beneficial for antimicrobial activity .
- Kinase Inhibition : The compound's structure suggests potential as a kinase inhibitor, which is crucial in cancer therapy as many cancers are driven by dysregulated kinase activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. Comparative studies with similar compounds reveal that:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-chloro-5-(trifluoromethyl)pyridine | Contains a chloro group instead of an imidazole | Lacks significant biological activity |
| 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine | Similar trifluoromethyl and imidazole groups | Varies in reactivity based on substitution position |
| 2-methyl-1H-imidazole | Contains only an imidazole ring | Limited biological activity due to lack of pyridine characteristics |
The combination of the imidazole and pyridine functionalities allows for distinct interactions with biological targets, enhancing the compound's potential therapeutic applications.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies demonstrated that compounds similar to this compound showed moderate to significant anti-proliferative activities against various cancer cell lines at concentrations ranging from 0.1 to 100 µM. Specifically, compounds exhibiting high binding affinity to Bcr-Abl kinase were noted for their efficacy against chronic myeloid leukemia (CML) cells .
- Kinase Selectivity : Kinase inhibition assays revealed that certain derivatives could selectively inhibit receptor tyrosine kinases such as EGFR and PDGFR, indicating their potential as targeted therapies for cancers driven by these pathways .
- Antimicrobial Properties : Studies on related imidazopyridine compounds highlighted their effectiveness against fungal infections, particularly against Candida albicans, suggesting that similar mechanisms may be applicable to this compound .
Q & A
Q. What are the recommended synthetic routes for 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yields?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Substitution Reactions: The chlorine atom in precursors like 2-chloro-5-(trifluoromethyl)pyridine can be replaced by imidazole under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
- Coupling Strategies: Suzuki-Miyaura cross-coupling may be employed to introduce aryl/heteroaryl groups to the pyridine ring, using Pd catalysts (e.g., Pd(PPh₃)₄) and ligands like XPhos .
Yield Optimization: Reaction yields (often 70–93% ) depend on solvent polarity, catalyst loading, and temperature. For instance, polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, while inert atmospheres prevent side reactions in coupling steps .
Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?
Methodological Answer:
- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond angles, torsion angles, and hydrogen bonding. This is critical for confirming the imidazole-pyridine linkage .
- Spectroscopy:
Advanced Research Questions
Q. What strategies resolve contradictions in reactivity data for trifluoromethyl-substituted pyridines under Pd-catalyzed conditions?
Methodological Answer: Discrepancies in catalytic efficiency (e.g., C–H activation vs. side reactions) arise from:
- Electronic Effects: The electron-withdrawing CF₃ group deactivates the pyridine ring, requiring stronger oxidizing agents (e.g., Ag₂O) or directing groups (e.g., pyridyl) to facilitate C–H bond cleavage .
- Ligand Selection: Bulky ligands (e.g., XPhos) improve regioselectivity in coupling reactions by stabilizing transition states .
- Control Experiments: Compare reactivity with non-fluorinated analogs (e.g., 2-arylpyridines) to isolate CF₃-specific effects .
Q. How can this compound be applied in medicinal chemistry, and what are key considerations for bioactivity optimization?
Methodological Answer:
Q. What are the challenges in crystallizing fluorinated pyridine derivatives, and how can they be mitigated?
Methodological Answer:
- Crystallization Issues: Fluorine’s small size and high electronegativity disrupt crystal packing, leading to low-quality diffraction.
- Mitigation Strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
